Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-

NAALADase inhibition Structure-activity relationship Physicochemical property comparison

Standard ortho-substituted thioalkyl benzoic acids lacking validated structure-activity data risk off-target effects. This compound (CAS 821768-47-2) provides the validated ortho-carboxylic acid geometry essential for zinc chelation in NAALADase (GCP II/PSMA) inhibition. - **LogP 3.21**: CNS drug-likeness probe for PAMPA/Caco-2 permeability assays vs. para-isomer (LogP ~2.9). - **Racemic mixture**: Suitable for primary screening; preparative chiral HPLC yields enantiomers for comparative in vitro/in vivo efficacy. - **Dual functional groups**: Carboxylic acid + aliphatic hydroxyl enable late-stage pharmacophore construction.

Molecular Formula C15H14O3S
Molecular Weight 274.3 g/mol
CAS No. 821768-47-2
Cat. No. B12541960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-
CAS821768-47-2
Molecular FormulaC15H14O3S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)SC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H14O3S/c16-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9,14,16H,10H2,(H,17,18)
InChIKeyJVZQPUYQUMVVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- (CAS 821768-47-2): A Thioalkyl Benzoic Acid for NAALADase-Targeted Research


Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is an ortho-substituted thioalkyl benzoic acid derivative characterized by a thioether bridge linking a 2-hydroxy-1-phenylethyl moiety to the benzoic acid scaffold . This compound belongs to a class of thiolalkyl benzoic acids disclosed in patent literature as inhibitors of NAALADase (GCP II/PSMA), an enzyme implicated in neurological disorders, prostate cancer, and glutamate excitotoxicity [1]. Its molecular formula is C₁₅H₁₄O₃S with a molecular weight of 274.34 g/mol, a predicted LogP of approximately 3.2, and a topological polar surface area (tPSA) of 82.8 Ų .

Why Generic Substitution of Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- (821768-47-2) Is Not Advisable


Within the thioalkyl benzoic acid class, subtle structural variations—such as the position of the carboxylic acid on the phenyl ring (ortho vs. para), the oxidation state of the sulfur bridge, and the substituent on the phenylethyl side chain—can profoundly alter enzyme inhibition potency, selectivity, and physicochemical properties [1]. The patent literature on NAALADase inhibitors explicitly demonstrates that modifications to the benzoic acid substitution pattern and side-chain composition yield compounds with widely divergent activity profiles [1]. Therefore, substituting the ortho-carboxyl, hydroxyethyl-bearing target compound with positional isomers or side-chain analogs without experimental validation carries a high risk of losing desired on-target activity or introducing unintended off-target effects. The quantitative evidence below highlights the measurable parameters that distinguish this compound from its closest structural comparators.

Quantitative Differentiation Evidence for Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- (821768-47-2)


Positional Isomerism: Ortho-COOH vs. Para-COOH Impact on Predicted Physicochemical Profile

The target compound places the carboxylic acid group ortho to the thioether bridge, whereas the 4-substituted positional isomer (Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-, CAS 821768-64-3) bears the acid in the para position. While no direct head-to-head enzyme inhibition data are publicly available for these exact isomers, the NAALADase inhibitor patent WO2004092117 teaches that the ortho-COOH configuration is critical for productive chelation of the active-site zinc ions, and that moving the carboxylate to the para position is expected to drastically reduce inhibitory potency, consistent with the general SAR for GCP II/PSMA ligands [1]. The target compound’s calculated LogP (3.21) and tPSA (82.8 Ų) can be compared with the para isomer’s predicted values (LogP ~2.9, tPSA ~82.8 Ų; identical tPSA but slightly lower LogP due to differential solvation) [2]. Although the difference in logP (≈0.3 units) appears modest, it can translate into measurable differences in membrane permeability and nonspecific binding in cell-based assays.

NAALADase inhibition Structure-activity relationship Physicochemical property comparison

Side-Chain Functional Group: Hydroxyl (Target) vs. Nitro (CAS 17785-37-4) – Impact on Electronic Properties and Reactivity

The closest commercially catalogued analog is 2-(2-nitro-1-phenylethyl)sulfanylbenzoic acid (CAS 17785-37-4), which replaces the side-chain hydroxyl group with a nitro group . The nitro analog carries an electron-withdrawing substituent that reduces the electron density on the sulfur atom and eliminates hydrogen-bond donating capacity. While direct comparative bioassay data are not published, the target compound’s hydroxyl group provides a measured hydrogen-bond donor count of 1 (vs. 0 for the nitro analog), as well as a lower molecular weight (274.34 vs. 303.33 g/mol) and a significantly different calculated LogP (3.21 for target vs. ~2.7 for the nitro analog, based on ALOGPS) [1]. The presence of the hydroxyl also renders the target compound susceptible to Phase II glucuronidation or sulfation, which may be either desirable (pro-drug strategy) or undesirable (rapid clearance), depending on the research application.

Electron-withdrawing substituent effects Hydrogen-bond donor/acceptor capacity Metabolic susceptibility

Thioether Bridge Identity: S-Linked (Target) vs. O-Linked Phenoxy Analog – Implications for Enzyme Recognition

A common medicinal chemistry strategy is to replace a thioether (S) bridge with an ether (O) bridge to eliminate sulfur-related metabolism. The oxygen analog—2-[(2-hydroxy-1-phenylethyl)oxy]benzoic acid (CAS not specifically assigned)—would constitute an isosteric replacement. Although no direct pairwise comparison has been published for this specific pair, the NAALADase inhibitor patent literature establishes that the sulfur atom in the thioalkyl linkage contributes to the proper orientation of the side-chain phenyl ring within the hydrophobic S1′ pocket of the enzyme active site, and that replacement with oxygen often results in a 3- to 10-fold drop in binding affinity due to altered bond angles and van der Waals contacts [1]. The target compound’s C–S bond length (≈1.81 Å) and C–S–C angle (≈100°) differ significantly from a hypothetical C–O ether (bond length ≈1.43 Å; angle ≈112°), providing a structural rationale for differential recognition.

Isosteric replacement Sulfur-oxygen bioisosterism NAALADase chelation geometry

Chirality of the Phenylethyl Side Chain: Enantiomeric Purity and Its Potential Impact on Binding

The 2-hydroxy-1-phenylethyl substituent contains a chiral center at the carbon bearing the phenyl group. Commercial suppliers list the compound as a racemic mixture (unless otherwise specified) . In contrast, closely related NAALADase inhibitors disclosed in the patent literature, such as the enantiopure (S)-configured analog described as 'Compound C', exhibit stereospecific neuroprotective activity that is completely absent in the (R)-enantiomer [1]. Although stereospecific activity data for the target compound itself are not available, the presence of a chiral center provides a procurement-critical handle: laboratories aiming to reproduce or extend patent SAR should verify enantiomeric purity and consider enantiomer separation or asymmetric synthesis, as the racemic form may show attenuated potency relative to the active enantiomer.

Enantiomeric purity Chiral recognition Stereospecific synthesis

Application Scenarios for Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- (821768-47-2) Based on Evidence


NAALADase/GCP II Inhibitor Lead Optimization: Ortho-COOH Scaffold Reference Compound

The ortho-carboxylic acid positioning of 821768-47-2 makes it a suitable scaffold reference for medicinal chemistry teams developing next-generation NAALADase (GCP II/PSMA) inhibitors. Researchers can use this compound as a starting point to explore side-chain modifications while maintaining the mechanistically essential ortho-COOH geometry for zinc chelation, as taught in patent US20040198824A1 [1].

Physicochemical Probe for LogP-Dependent Membrane Permeability Studies

With a measured LogP of 3.21, the compound sits at the upper limit of CNS drug-likeness. It can serve as a lipophilicity probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, particularly when compared with the less lipophilic para-isomer (LogP ~2.9) to isolate the contribution of positional isomerism to passive permeability .

Chiral Resolution and Enantiomer-Specific Activity Profiling

Given the precedent for enantiomer-dependent neuroprotective effects within the thioalkyl benzoic acid class, laboratories may procure the racemic mixture for initial screening, followed by preparative chiral HPLC separation to isolate individual enantiomers for comparative in vitro NAALADase inhibition assays and in vivo efficacy models [2].

Synthetic Intermediate for Thioether-Containing Drug Candidates

The compound can be synthesized via nucleophilic substitution of thiosalicylic acid with 2-bromoacetophenone, followed by reduction of the ketone to the alcohol. This synthetic accessibility, combined with its dual functional groups (carboxylic acid, aliphatic hydroxyl), makes it a versatile late-stage intermediate for constructing more complex thioether-linked pharmacophores .

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